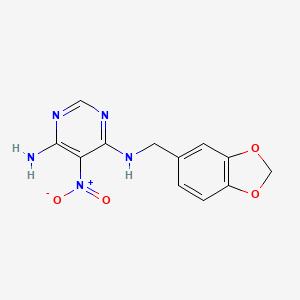

N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine

Description

N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine is a complex organic compound that features a benzodioxole moiety attached to a nitropyrimidine core

Properties

IUPAC Name |

4-N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O4/c13-11-10(17(18)19)12(16-5-15-11)14-4-7-1-2-8-9(3-7)21-6-20-8/h1-3,5H,4,6H2,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIMGCWQXMNGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC(=C3[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps. One common route starts with the preparation of the benzodioxole moiety, which is then coupled with a pyrimidine derivative. The reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert nitro groups to amines, altering the compound’s properties.

Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds related to N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine derivatives exhibit enzyme inhibitory properties. For instance, studies on sulfonamide derivatives containing benzodioxane and acetamide moieties demonstrated substantial inhibitory activity against α-glucosidase, which is crucial in managing Type 2 Diabetes Mellitus (T2DM) . The in silico studies showed a strong correlation between molecular structure and enzyme inhibition efficacy.

Antiprotozoal Activity

The compound's structural analogs have been evaluated for their activity against protozoan parasites. For example, certain benzimidazole derivatives showed promising results against Giardia intestinalis and Trichomonas vaginalis, with some compounds exhibiting IC50 values significantly lower than known treatments like benznidazole . This suggests potential applications in treating parasitic infections.

Cancer Research

The pyrimidine derivatives are being explored for their anti-cancer properties. Compounds that inhibit protein kinase C theta (PKCθ) have shown promise in cancer treatment due to their role in cell signaling pathways related to tumor growth and metastasis .

Neurological Disorders

Research into the compound's potential as an acetylcholinesterase inhibitor suggests its applicability in treating neurodegenerative diseases such as Alzheimer's disease. The ability to modulate neurotransmitter levels could provide therapeutic benefits .

Synthesis and Structural Modifications

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine involves multi-step processes that include the reaction of various precursors under specific conditions to yield the target compound. Modifications of the benzodioxole moiety can enhance biological activity and selectivity towards specific targets.

Case Studies

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The benzodioxole moiety can enhance the compound’s binding affinity to its targets, while the nitropyrimidine core can contribute to its overall activity .

Comparison with Similar Compounds

Similar Compounds

- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine

- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

- N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine is unique due to its combination of a benzodioxole moiety and a nitropyrimidine core. This structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the nitro group can enhance its reactivity and potential as a pharmacophore .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a nitropyrimidine structure. The presence of these functional groups is crucial for its biological activity. The chemical formula can be represented as follows:

Research indicates that compounds containing the benzodioxole structure exhibit various biological activities, including:

- Antitumor Activity : Benzodioxoles are known for their antitumor properties. Studies have shown that they can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest .

- Antimicrobial Effects : The compound has demonstrated activity against several bacterial strains, suggesting potential use as an antimicrobial agent .

- Inhibition of Protein Kinases : Similar compounds have been reported to inhibit specific protein kinases, such as PKC-theta, which plays a role in various signaling pathways related to inflammation and cancer .

Biological Activity Data

Case Studies

- Antitumor Efficacy : A study investigated the effects of benzodioxole derivatives on various cancer cell lines. The results showed that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

- Antimicrobial Activity : In a clinical setting, this compound was tested against common pathogens. The compound exhibited notable inhibitory effects on bacterial growth, indicating its potential as a therapeutic agent in treating infections .

- Inhibition Mechanism : Research on the inhibition of PKC-theta revealed that this compound could selectively target this kinase without affecting other kinases, suggesting a favorable safety profile for potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.